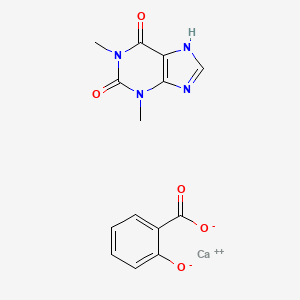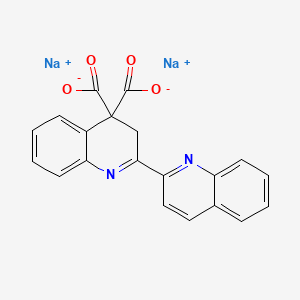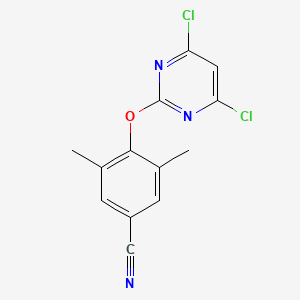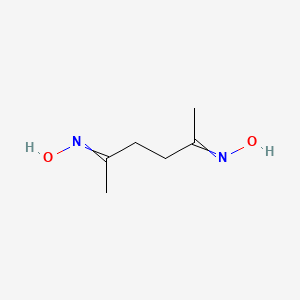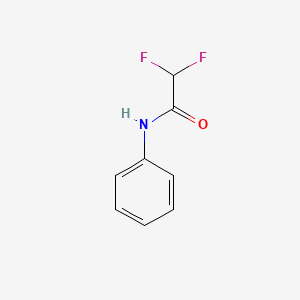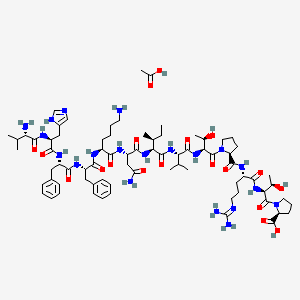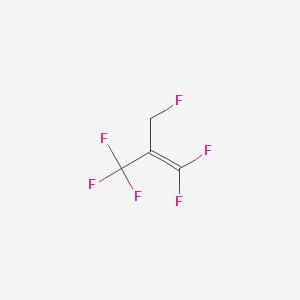![molecular formula C9H16O B14751985 Bicyclo[3.3.1]nonan-2-ol CAS No. 2568-14-1](/img/structure/B14751985.png)
Bicyclo[3.3.1]nonan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.3.1]nonan-2-ol is a bicyclic organic compound characterized by a unique structure that includes two fused cyclohexane rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.1]nonan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where bicyclo[3.3.1]nonan-2-one reacts with methylmagnesium iodide to yield a mixture of exo-2-methylthis compound and its endo-epimer . Another method involves the hydrolysis of 2,6-diacetoxybicyclo[3.3.1]nonane using lipase from Candida cylindracea .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the compound’s synthesis typically involves standard organic synthesis techniques, including the use of Grignard reagents and hydrolysis reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.1]nonan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bicyclo[3.3.1]nonan-2-one.
Reduction: Reduction reactions can convert bicyclo[3.3.1]nonan-2-one back to this compound.
Substitution: The compound can participate in substitution reactions, particularly with halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Grignard reagents: for the addition of alkyl groups.
Oxidizing agents: such as potassium permanganate for oxidation reactions.
Reducing agents: like lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of bicyclo[3.3.1]nonane, such as exo-2-methylthis compound and its endo-epimer .
Scientific Research Applications
Bicyclo[3.3.1]nonan-2-ol and its derivatives have several scientific research applications:
Medicinal Chemistry: These compounds are explored for their potential anticancer properties.
Asymmetric Catalysis: They are used as chiral catalysts in asymmetric synthesis.
Materials Science: Bicyclo[3.3.1]nonane derivatives are investigated for their use in creating advanced materials with unique properties.
Mechanism of Action
The mechanism by which bicyclo[3.3.1]nonan-2-ol exerts its effects involves interactions with various molecular targets. For instance, in medicinal chemistry, its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bicyclo[3.3.1]nonan-2-ol include:
- Bicyclo[3.3.1]nonan-9-one
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Uniqueness
This compound is unique due to its specific structural features and the presence of a hydroxyl group at the 2-position, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
bicyclo[3.3.1]nonan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-9-5-4-7-2-1-3-8(9)6-7/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHKHFHEUORJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C(C1)C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339594 |
Source


|
| Record name | Bicyclo[3.3.1]nonan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2568-14-1 |
Source


|
| Record name | Bicyclo[3.3.1]nonan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)
